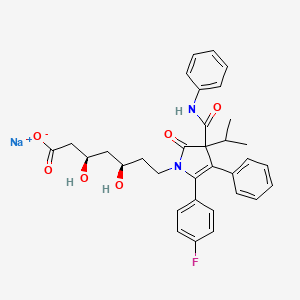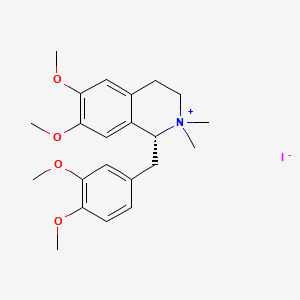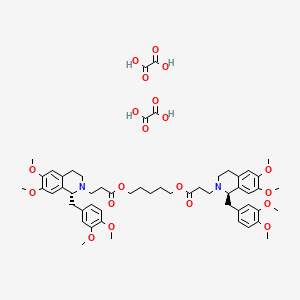
Dabigatran impurity D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dabigatran impurity D, also known as Dabigatran Carboxamide, is a chemical compound that is structurally related to Dabigatran etexilate mesylate, an anticoagulant drug. This compound is one of the impurities that can be found in the synthesis and production of Dabigatran etexilate mesylate. This impurity is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product .
準備方法
The preparation of Dabigatran impurity D involves several synthetic routes and reaction conditions. One common method involves the use of N-hexyl-4-nitrophenyl carbonate as a synthon, which helps to eliminate the formation of potential impurities . The synthesis typically includes the following steps:
Nucleophilic substitution: A key intermediate, amidine, is prepared through a Pinner reaction and then subjected to nucleophilic substitution with N-hexyl-4-nitrophenyl carbonate.
Conversion to mesylate salt: The resulting compound is converted to its mesylate salt using methane sulfonic acid.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound while minimizing the formation of other impurities .
化学反応の分析
Dabigatran impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Dabigatran impurity D has several scientific research applications, including:
Pharmaceutical research: It is used in the development and validation of analytical methods for the detection and quantification of impurities in Dabigatran etexilate mesylate.
Quality control: It is used to ensure the purity and efficacy of Dabigatran etexilate mesylate in pharmaceutical dosage forms.
Toxicological studies: It is used to assess the potential toxic effects of impurities in pharmaceutical products.
作用機序
The mechanism of action of Dabigatran impurity D is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its structural similarity to Dabigatran etexilate mesylate suggests that it may interact with similar molecular targets and pathways. Dabigatran etexilate mesylate is a direct thrombin inhibitor, and it is possible that this compound may exhibit some degree of thrombin inhibition .
類似化合物との比較
Dabigatran impurity D can be compared with other similar compounds, such as:
Dabigatran etexilate mesylate: The active pharmaceutical ingredient that this compound is related to.
Dabigatran Acyl-β-D-Glucuronide: Another impurity related to Dabigatran etexilate mesylate, which is formed through glucuronidation.
Dabigatran N-Oxide: An oxidation product of Dabigatran etexilate mesylate.
This compound is unique in its specific structural modifications, which distinguish it from other impurities and related compounds .
特性
CAS番号 |
1416446-43-9 |
|---|---|
分子式 |
C32H37N7O5 |
分子量 |
599.7 g/mol |
IUPAC名 |
ethyl 3-[[2-[[4-(N-butoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42) |
InChIキー |
WJPQOZUUJHIDCH-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
O-Butyl Dabigatran Ethyl Ester; N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


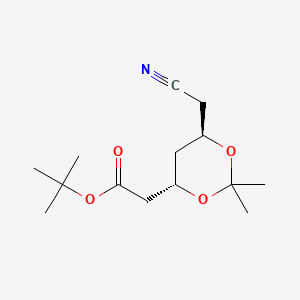

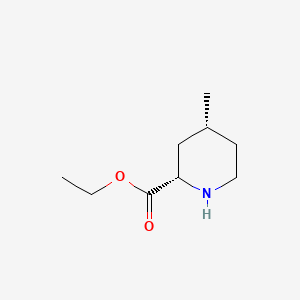


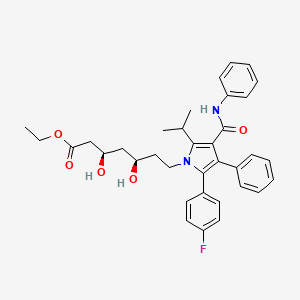

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
